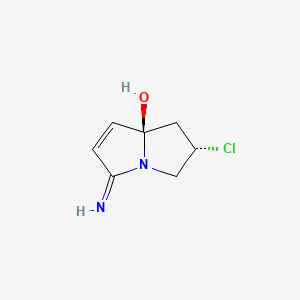

Clazamycine A

Vue d'ensemble

Description

Clazamycin A, also known as Clazamycin A, is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality Clazamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clazamycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antibactérien

La clazamycine A est un antibiotique et un métabolite microbien initialement isolé de Streptomyces . Elle est active contre une variété de bactéries, notamment S. aureus, B. anthracis, B. subtilis, E. coli et P. aeruginosa . Cela en fait un outil précieux dans le domaine de la microbiologie et de la recherche sur les maladies infectieuses.

Comprendre la biosynthèse des alcaloïdes pyrrolizidiniques

La this compound sert d'outil précieux pour comprendre les voies biosynthétiques complexes des alcaloïdes pyrrolizidiniques, un groupe diversifié de composés naturels aux effets biologiques variés. En analysant la présence et l'absence de caractéristiques structurelles spécifiques dans la this compound par rapport à d'autres alcaloïdes apparentés, les scientifiques peuvent obtenir des informations sur les enzymes et les gènes spécifiques responsables des différentes étapes de la voie biosynthétique.

Mécanisme d'action contre Pseudomonas Aeruginosa

Des recherches ont été menées sur le mécanisme d'action de la this compound en tant qu'agent antibactérien contre Pseudomonas Aeruginosa . Ces recherches pourraient potentiellement conduire au développement de traitements plus efficaces contre les infections causées par cette bactérie.

Orientations Futures

The future of antibiotics like Clazamycin A could involve discovering new combinations . With limited drug development in the antibacterial space, combination therapy has emerged as a promising strategy to combat multidrug‐resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities .

Mécanisme D'action

Target of Action

Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of Clazamycin A are therefore the bacterial cells that cause these infections .

Mode of Action

It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Biochemical Pathways

By interfering with these crucial processes, Clazamycin A disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of Clazamycin A’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like Clazamycin A . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .

Analyse Biochimique

Biochemical Properties

Clazamycin A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits DNA replication and membrane transport in Escherichia coli . The compound interacts with components of the cytoplasmic membrane, causing rapid inhibition of membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition disrupts the normal biochemical processes within the bacterial cells, leading to their eventual death.

Cellular Effects

Clazamycin A exerts profound effects on various types of cells and cellular processes. In Escherichia coli, it inhibits DNA replication and membrane transport, leading to the elongation of bacterial cells and a decrease in viable cell numbers . The compound also affects the incorporation of radioactive thymidine, uridine, leucine, and N-acetylglucosamine into cellular macromolecules . These disruptions in cellular processes ultimately impair cell function and viability.

Molecular Mechanism

The molecular mechanism of Clazamycin A involves its binding interactions with biomolecules and enzyme inhibition. Clazamycin A inhibits DNA synthesis at the polymerization step, as evidenced by the accumulation of thymidine-derived radioactivity as dTTP in the cells . This inhibition of DNA synthesis is a critical aspect of its antibacterial activity. Additionally, Clazamycin A’s interaction with the cytoplasmic membrane components leads to the inhibition of membrane transport of specific nutrients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clazamycin A change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Clazamycin A can inhibit DNA replication and membrane transport in Escherichia coli over extended periods . The stability of Clazamycin A ensures its prolonged antibacterial activity, making it a valuable antibiotic for laboratory research.

Dosage Effects in Animal Models

The effects of Clazamycin A vary with different dosages in animal models. Higher doses of Clazamycin A have been associated with increased antibacterial activity, but they may also lead to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s antibacterial efficacy while minimizing potential toxicity. Animal studies have provided valuable insights into the dosage-dependent effects of Clazamycin A.

Metabolic Pathways

Clazamycin A is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are crucial for DNA replication and membrane transport . The inhibition of these metabolic pathways disrupts the normal biochemical processes within the bacterial cells, leading to their death. Understanding the metabolic pathways affected by Clazamycin A is essential for elucidating its mechanism of action.

Transport and Distribution

Clazamycin A is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In Escherichia coli, Clazamycin A inhibits the membrane transport of specific nutrients, such as N-acetylglucosamine and leucine . This inhibition affects the localization and accumulation of these nutrients within the bacterial cells, disrupting their normal function.

Subcellular Localization

The subcellular localization of Clazamycin A plays a crucial role in its activity and function. The compound targets the cytoplasmic membrane components, leading to the inhibition of membrane transport of specific nutrients . This targeting is essential for its antibacterial activity, as it disrupts the normal biochemical processes within the bacterial cells. Understanding the subcellular localization of Clazamycin A provides valuable insights into its mechanism of action.

Propriétés

IUPAC Name |

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

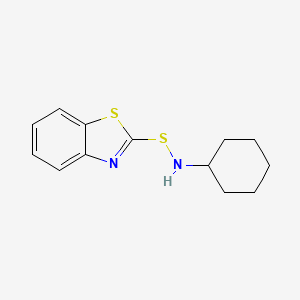

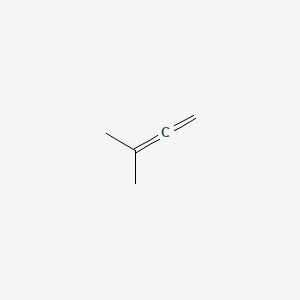

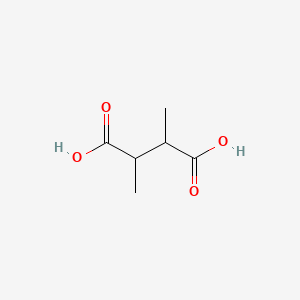

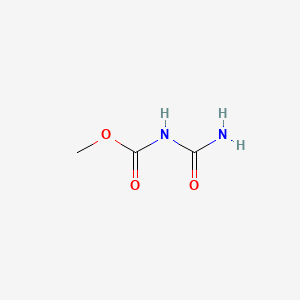

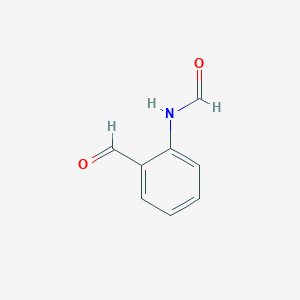

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: Clazamycin A exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that Clazamycin A might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does Clazamycin A affect DNA repair mechanisms in bacteria?

A2: Interestingly, while Clazamycin A inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by Clazamycin A []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, Clazamycin A and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into Clazamycin A?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of Clazamycin A has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrobenzo[a]pyrene](/img/structure/B1215403.png)

![3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1215415.png)